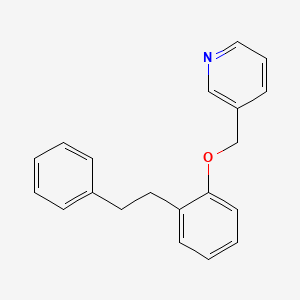![molecular formula C16H11FOS B10842803 3-[5-(4-Fluorophenyl)-2-thienyl]phenol](/img/structure/B10842803.png)
3-[5-(4-Fluorophenyl)-2-thienyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Fluorophenyl)-2-thienyl]phenol is an organic compound that features a phenol group substituted with a thienyl ring and a fluorophenyl group. This compound is of interest due to its unique structural properties, which combine aromaticity with heterocyclic and halogenated functionalities. These features make it a valuable subject for research in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Fluorophenyl)-2-thienyl]phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(4-Fluorophenyl)-2-thienyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thienyl rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-[5-(4-Fluorophenyl)-2-thienyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-[5-(4-Fluorophenyl)-2-thienyl]phenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes. The fluorophenyl and thienyl groups can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methyl-
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
Uniqueness
3-[5-(4-Fluorophenyl)-2-thienyl]phenol is unique due to its combination of a phenol group with a thienyl and fluorophenyl moiety. This structural arrangement provides a distinct set of chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of aromaticity, electronic properties, and potential biological activity .
Propriétés
Formule moléculaire |
C16H11FOS |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
3-[5-(4-fluorophenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H11FOS/c17-13-6-4-11(5-7-13)15-8-9-16(19-15)12-2-1-3-14(18)10-12/h1-10,18H |
Clé InChI |
LBERAJGCBDGPHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
![3-[3-(4-Hydroxyphenyl)isoxazol-5-yl]phenol](/img/structure/B10842753.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)
![3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene](/img/structure/B10842763.png)
![3-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10842764.png)
![3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
![3-[4-(Benzylmethylamino)butoxy]xanthen-9-one](/img/structure/B10842774.png)
![3-[5-(4-Hydroxyphenyl)-1,3-oxazol-2-yl]phenol](/img/structure/B10842786.png)
![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)

![3-[6-(5-Chloro-2-thienyl)pyridin-2-yl]phenol](/img/structure/B10842813.png)